3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol
Description
3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol is a piperazine derivative featuring a hydroxyl-terminated propane chain attached to a piperazine ring substituted with methyl and propyl groups at positions 3 and 4, respectively.
Properties
CAS No. |
5472-82-2 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(3-methyl-4-propylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-3-5-13-8-7-12(6-4-9-14)10-11(13)2/h11,14H,3-10H2,1-2H3 |
InChI Key |
CSJVAAZQDMGVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol typically involves the reaction of 3-methyl-4-propylpiperazine with an appropriate alkylating agent, such as 3-chloropropanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various piperazine derivatives with different functional groups.
Scientific Research Applications
3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs and their differences:
Substituent-Driven Physicochemical Differences
- Lipophilicity : The target compound’s 3-methyl-4-propyl substitution likely increases lipophilicity compared to analogs with single methyl or aromatic groups. This enhances membrane permeability but may reduce aqueous solubility.
- Steric Effects : The bulkier propyl group in the target compound could restrict conformational flexibility or receptor binding compared to smaller substituents (e.g., methyl in or planar chlorophenyl in ).
Pharmacological Implications
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol (): The chlorophenyl group is characteristic of serotonin receptor ligands (e.g., atypical antipsychotics). Its aromatic substituent may favor π-π interactions with receptors, unlike the alkyl-substituted target compound.
- 3-(4-Methylpiperazin-1-yl)propan-1-ol () : Simpler analogs like this are often intermediates in drug synthesis (e.g., antihistamines). The absence of a propyl group may reduce metabolic stability compared to the target compound.
Biological Activity
3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C11H24N2O
- Molecular Weight : 200.3211 g/mol
- Structure : The compound features a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology.
Biological Activity
Research indicates that this compound exhibits various biological activities:
The compound's mechanism of action is believed to involve interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Such interactions can modulate signaling pathways associated with mood regulation and cognitive functions.
Pharmacological Effects
- Neurotransmitter Modulation : Studies suggest that the compound may act as a modulator of neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
- Opioid Receptor Interaction : Similar compounds have shown affinity for opioid receptors, indicating that this compound could also have analgesic properties or contribute to the modulation of pain pathways .
- Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess similar properties against specific bacterial strains .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
